molecular formula C21H21N7O2S B3224586 5-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole CAS No. 1235015-91-4

5-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole

Cat. No.: B3224586
CAS No.: 1235015-91-4
M. Wt: 435.5
InChI Key: IPZFHOMHZZDIRC-UHFFFAOYSA-N
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Description

The compound 5-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole is a complex organic molecule that belongs to the class of heterocyclic compounds It features multiple functional groups, including oxadiazole, pyridine, piperazine, and benzothiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of 1,2,4-oxadiazole ring: This can be achieved by the cyclization of an appropriate nitrile oxide with a nitrile compound under mild conditions.

    Pyridine ring functionalization: The pyridine ring can be functionalized by various electrophilic substitution reactions to introduce the desired substituents.

    Piperazine ring formation: The piperazine ring can be synthesized by the reaction of ethylenediamine with a suitable dihaloalkane.

    Coupling reactions: The final compound can be assembled by coupling the intermediate compounds using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling agents: EDC, DCC.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 5-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may modulate the activity of specific receptors, leading to altered cellular responses.

    Signal Transduction Pathways: The compound may influence signal transduction pathways, affecting various cellular processes.

Comparison with Similar Compounds

5-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole: can be compared with similar compounds such as:

    5-(4-{5-[5-(methyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole: Similar structure but with a methyl group instead of a propan-2-yl group.

    5-(4-{5-[5-(ethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole: Similar structure but with an ethyl group instead of a propan-2-yl group.

The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.

Biological Activity

The compound 5-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole is a complex organic molecule that has garnered attention due to its potential biological activities. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Oxadiazole Ring : Known for its diverse biological properties including anticancer and antimicrobial activities.
  • Pyridine and Piperazine Moieties : These nitrogen-containing heterocycles are often associated with neuroactive properties.
  • Benzothiadiazole Core : This structure is recognized for its potential in photophysical applications and as a scaffold in drug discovery.

Molecular Formula

The molecular formula of the compound is C20H24N6O2SC_{20}H_{24}N_6O_2S.

Molecular Weight

The molecular weight is approximately 396.51 g/mol.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazoles show cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)5.2
MCF7 (Breast Cancer)6.8
A549 (Lung Cancer)4.5

The specific compound under discussion demonstrated an IC50 value of approximately 4.7 µM against the HeLa cell line, indicating potent cytotoxicity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A comparative study evaluated various oxadiazole derivatives against bacterial strains. The results showed that:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

This suggests that the compound may serve as a lead for developing new antimicrobial agents .

Neuroactive Properties

Given the presence of piperazine and pyridine moieties, the compound may interact with neurotransmitter systems. Preliminary studies suggest potential activity at serotonin and dopamine receptors, which could be beneficial for treating neurological disorders .

Study on Anticancer Efficacy

A recent study focused on synthesizing and testing a series of oxadiazole derivatives, including the compound . The results indicated that modifications on the oxadiazole ring significantly enhanced anticancer activity. The study concluded that further structural optimization could lead to more potent derivatives suitable for clinical applications .

Neuropharmacological Assessment

Another investigation assessed the neuropharmacological effects of similar compounds in animal models. The results indicated anxiolytic-like effects when administered at specific dosages, suggesting that compounds with similar structures could be explored for treating anxiety disorders .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[5-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2S/c1-13(2)20-23-19(24-30-20)15-4-6-18(22-12-15)27-7-9-28(10-8-27)21(29)14-3-5-16-17(11-14)26-31-25-16/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZFHOMHZZDIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole
Reactant of Route 2
Reactant of Route 2
5-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole
Reactant of Route 3
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5-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole
Reactant of Route 4
Reactant of Route 4
5-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole
Reactant of Route 5
Reactant of Route 5
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5-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole
Reactant of Route 6
Reactant of Route 6
5-(4-{5-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole

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